molecular formula C13H8ClN3O8 B14516836 1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene CAS No. 62530-09-0

1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene

Cat. No.: B14516836
CAS No.: 62530-09-0
M. Wt: 369.67 g/mol
InChI Key: HCORVPRVZATSCO-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, methoxy, dinitro, and nitrophenoxy groups

Preparation Methods

The synthesis of 1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene typically involves multi-step reactions. One common method includes the nitration of chlorobenzene derivatives using a mixture of nitric and sulfuric acids . The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring. Industrial production methods may involve similar nitration processes, often optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and various reducing agents for the reduction of nitro groups. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro groups, in particular, play a crucial role in its reactivity. The compound can undergo nucleophilic substitution reactions, where the nitro groups stabilize the intermediate formed during the reaction . Additionally, the compound’s ability to participate in electrophilic aromatic substitution reactions is influenced by the electron-withdrawing nature of the nitro groups .

Comparison with Similar Compounds

1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

62530-09-0

Molecular Formula

C13H8ClN3O8

Molecular Weight

369.67 g/mol

IUPAC Name

1-chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C13H8ClN3O8/c1-24-12-9(14)6-10(16(20)21)13(11(12)17(22)23)25-8-4-2-7(3-5-8)15(18)19/h2-6H,1H3

InChI Key

HCORVPRVZATSCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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